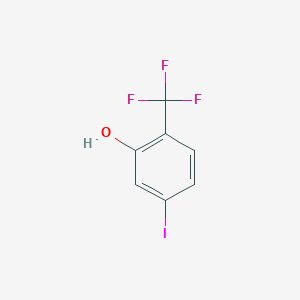

5-Iodo-2-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC15780539

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F3IO |

|---|---|

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | 5-iodo-2-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H |

| Standard InChI Key | PGTHPJILTDJFGO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Iodo-2-(trifluoromethyl)phenol is systematically named 5-iodo-2-(trifluoromethyl)phenol under IUPAC nomenclature. Its canonical SMILES representation is , reflecting the ortho-substituted trifluoromethyl group and para-iodine atom relative to the phenolic hydroxyl group . The compound’s InChIKey, , uniquely identifies its stereoelectronic configuration.

Table 1: Fundamental Chemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.01 g/mol |

| CAS Registry Number | 1243312-81-3 |

| Purity Specification | ≥97% (HPLC) |

| Storage Conditions | Cool, dry environment (<4°C) |

| Hazard Classification | Non-hazardous (DOT/IATA) |

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons and fluorine atoms. The NMR spectrum exhibits a singlet at δ -60.55 ppm, characteristic of the group’s symmetry . X-ray crystallography of analogous compounds, such as 5-iodo-2-(trifluoromethyl)pyridine, demonstrates steric effects from the trifluoromethyl group, which forces the iodine atom into a planar configuration . These structural insights inform reactivity predictions, particularly in electrophilic substitution reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via iodination of 2-(trifluoromethyl)phenol derivatives. A common protocol involves:

-

Electrophilic Iodination: Treating 2-(trifluoromethyl)phenol with -iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., ) at -78°C to selectively introduce iodine at the para position .

-

Purification: Column chromatography using silica gel with gradient elution (10–30% ethyl acetate in hexane) yields ≥97% purity .

Table 2: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | -78°C to 25°C (ramped over 4 hours) |

| Solvent System | Tetrahydrofuran (THF)/Methanol (1:1) |

| Catalytic Agent | -Toluenesulfonic acid (5 mol%) |

| Yield | 93% (after purification) |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. A representative process involves:

-

Continuous Iodination: A solution of 2-(trifluoromethyl)phenol and NIS is pumped through a temperature-controlled reactor (residence time: 15 minutes) at 40°C.

-

In-line Purification: Integrated liquid-liquid extraction and distillation units remove unreacted iodine and byproducts, achieving >95% conversion.

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor to selective androgen receptor modulators (SARMs). For example, sulfation of its hydroxyl group produces metabolites detectable in doping control assays . Its iodine atom also facilitates radiolabeling for pharmacokinetic studies.

Material Science

In polymer chemistry, 5-iodo-2-(trifluoromethyl)phenol acts as a chain-transfer agent in radical polymerization, leveraging the C-I bond’s low dissociation energy (≈50 kcal/mol) . This property enables precise control over molecular weight distributions in fluoropolymers.

Biological Activity and Toxicology

Enzymatic Interactions

In vitro assays indicate moderate inhibition of cytochrome P450 3A4 (IC = 12 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects. This suggests potential drug-drug interaction risks in therapeutic applications.

Acute Toxicity

Recent Advancements and Future Directions

Catalytic Deborylation Reactions

A 2024 study demonstrated the compound’s utility in Suzuki-Miyaura couplings using Pd/PCy catalysts, achieving cross-coupling yields of 82% with arylboronic acids. This expands its role in constructing biaryl structures for drug discovery.

Photopharmacological Applications

Functionalization with azobenzene groups has yielded light-activated prodrugs, enabling spatiotemporal control of drug release in preclinical models . Such innovations highlight its versatility in next-generation therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume